Fevipiprant-13CD3
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Overview
Description
Fevipiprant-13CD3 is a stable isotope-labeled compound, specifically a deuterated version of Fevipiprant. It is primarily used in scientific research to study the pharmacokinetics, metabolism, and mechanism of action of Fevipiprant. This compound has shown potential in treating conditions such as asthma, atopic dermatitis, and allergic rhinitis.
Preparation Methods
Synthetic Routes and Reaction Conditions: . The process typically involves:
Purification: The compound is then purified to remove any impurities and ensure the presence of the deuterium atoms.
Industrial Production Methods: The industrial production of Fevipiprant-13CD3 involves large-scale chemical synthesis, which requires specialized equipment and controlled reaction conditions to ensure the consistent incorporation of deuterium atoms.
Chemical Reactions Analysis
Types of Reactions: Fevipiprant-13CD3 can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can be performed to reduce specific functional groups within the molecule.
Substitution: Substitution reactions can be used to replace certain atoms or groups within the compound.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Various nucleophiles and electrophiles can be used to achieve substitution reactions.
Major Products Formed:
Scientific Research Applications
Fevipiprant-13CD3 is extensively used in scientific research due to its stable isotope labeling, which allows for accurate tracking and analysis in biological systems. Its applications include:
Chemistry: Studying reaction mechanisms and kinetics.
Biology: Investigating metabolic pathways and enzyme interactions.
Medicine: Understanding the pharmacokinetics and pharmacodynamics of Fevipiprant in clinical trials.
Industry: Developing new pharmaceuticals and optimizing existing drug formulations.
Mechanism of Action
Fevipiprant-13CD3 exerts its effects by acting as a selective antagonist of the prostaglandin D2 (PGD2) receptor. By blocking this receptor, it inhibits the action of PGD2, which is involved in inflammatory responses and allergic reactions. The molecular targets and pathways involved include the PGD2 receptor and downstream signaling pathways related to inflammation and allergy.
Comparison with Similar Compounds
Fevipiprant-13CD3 is compared with other similar compounds, such as:
Fevipiprant: The non-deuterated version of the compound.
Other PGD2 receptor antagonists: Compounds that also target the PGD2 receptor but may have different structures and properties.
Uniqueness: this compound's uniqueness lies in its stable isotope labeling, which provides enhanced stability and allows for more precise research applications compared to its non-deuterated counterparts.
List of Similar Compounds
Fevipiprant
Other PGD2 receptor antagonists
This comprehensive overview of this compound highlights its significance in scientific research and its potential applications in various fields
Properties
Molecular Formula |
C19H17F3N2O4S |
---|---|
Molecular Weight |
430.4 g/mol |
IUPAC Name |
2-[1-[[4-methylsulfonyl-2-(trifluoromethyl)phenyl]methyl]-2-(trideuterio(113C)methyl)pyrrolo[2,3-b]pyridin-3-yl]acetic acid |
InChI |
InChI=1S/C19H17F3N2O4S/c1-11-15(9-17(25)26)14-4-3-7-23-18(14)24(11)10-12-5-6-13(29(2,27)28)8-16(12)19(20,21)22/h3-8H,9-10H2,1-2H3,(H,25,26)/i1+1D3 |
InChI Key |
GFPPXZDRVCSVNR-KQORAOOSSA-N |
Isomeric SMILES |
[2H][13C]([2H])([2H])C1=C(C2=C(N1CC3=C(C=C(C=C3)S(=O)(=O)C)C(F)(F)F)N=CC=C2)CC(=O)O |
Canonical SMILES |
CC1=C(C2=C(N1CC3=C(C=C(C=C3)S(=O)(=O)C)C(F)(F)F)N=CC=C2)CC(=O)O |
Origin of Product |
United States |
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